1',2',3',4',5',6'-Hexahydrohomofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

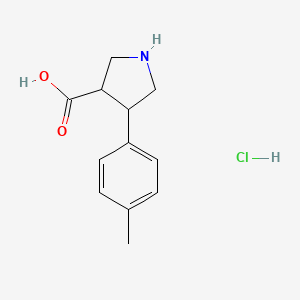

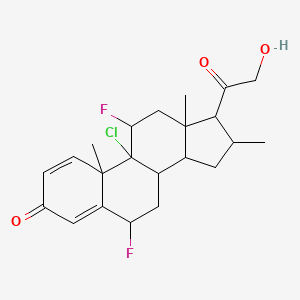

El ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico es un derivado sintético del ácido fólico, una vitamina B vital. Este compuesto es estructuralmente similar al ácido fólico, pero presenta átomos de hidrógeno adicionales, lo que lo convierte en un derivado hexahidro. Desempeña un papel crucial en diversos procesos bioquímicos, incluida la síntesis, reparación y metilación del ADN.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico suele implicar la hidrogenación del ácido fólico en condiciones específicas. El proceso incluye:

Catalizadores: Los catalizadores utilizados comúnmente incluyen paladio sobre carbono (Pd/C) u óxido de platino (PtO2).

Solventes: La reacción suele llevarse a cabo en disolventes como el etanol o el ácido acético.

Condiciones: El proceso de hidrogenación requiere una temperatura y presión controladas para asegurar la reducción completa de la molécula de ácido fólico.

Métodos de producción industrial: En un entorno industrial, la producción de ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico implica reactores de hidrogenación a gran escala. El proceso está optimizado para un alto rendimiento y pureza, con monitorización continua de los parámetros de reacción para mantener la consistencia.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.

Reducción: La reducción adicional puede conducir a derivados más saturados.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Agentes reductores: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.

Reactivos de sustitución: Los agentes halogenantes como el cloruro de tionilo (SOCl2) y el tribromuro de fósforo (PBr3) se utilizan para reacciones de sustitución.

Productos principales:

Aplicaciones en investigación científica

El ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se estudia por su papel en los procesos celulares, incluida la síntesis y reparación del ADN.

Medicina: La investigación está en curso para explorar su potencial en el tratamiento de la deficiencia de folato y trastornos relacionados.

Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo en diversos procesos químicos.

Aplicaciones Científicas De Investigación

1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.

Medicine: Research is ongoing to explore its potential in treating folate deficiency and related disorders.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mecanismo De Acción

El mecanismo de acción del ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico implica su papel como cofactor en las reacciones enzimáticas. Participa en la transferencia de unidades de un carbono, que son esenciales para la síntesis y metilación del ADN. El compuesto se dirige a enzimas específicas, como la dihidrofolato reductasa, y facilita la conversión de dihidrofolato a tetrahidrofolato, un paso crítico en el metabolismo del folato.

Compuestos similares:

Ácido fólico: El compuesto principal, esencial para la síntesis y reparación del ADN.

Ácido tetrahidrofólico: Una forma reducida del ácido fólico, involucrada en el metabolismo de un carbono.

Ácido metiltetrahidrofolico: Un derivado metilado, crucial para las reacciones de metilación.

Singularidad: El ácido 1’,2’,3’,4’,5’,6’-hexahidrohomofólico es único debido a sus átomos de hidrógeno adicionales, que mejoran su estabilidad y reactividad. Esto lo convierte en un compuesto valioso para diversas aplicaciones bioquímicas e industriales.

Comparación Con Compuestos Similares

Folic Acid: The parent compound, essential for DNA synthesis and repair.

Tetrahydrofolic Acid: A reduced form of folic acid, involved in one-carbon metabolism.

Methyltetrahydrofolic Acid: A methylated derivative, crucial for methylation reactions.

Uniqueness: 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid is unique due to its additional hydrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various biochemical and industrial applications.

Propiedades

Fórmula molecular |

C20H27N7O6 |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]cyclohexanecarbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H27N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h9-11,13,22H,1-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31) |

Clave InChI |

HSDLNPMYTYMYLO-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCC1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)

![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)

![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)

![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)